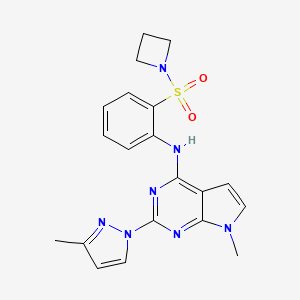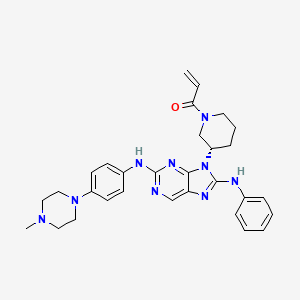
Cy3 maleimide (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3 maleimide (chloride) is a fluorescent dye commonly used in bioconjugation and labeling applications. It is known for its bright orange fluorescence and stability across a wide pH range (pH 4 to pH 10). This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing thiol groups, making it a valuable tool in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cy3 maleimide (chloride) typically involves the reaction of a cyanine dye with maleimide. The process begins with the preparation of the cyanine dye, which is then reacted with maleimide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Cy3 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Cy3 maleimide (chloride) primarily undergoes addition reactions, particularly the thiol-Michael addition. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thiosuccinimide product .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)
Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide conjugate, which is stable under physiological conditions .
Wissenschaftliche Forschungsanwendungen
Cy3 maleimide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Wirkmechanismus
The mechanism of action of Cy3 maleimide (chloride) involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with the thiol group through a thiol-Michael addition reaction, resulting in a stable thiosuccinimide linkage. This covalent attachment allows the fluorescent dye to label and track the biomolecule of interest, enabling researchers to study its behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Cy5 maleimide: Another fluorescent dye with similar properties but emits in the red region of the spectrum.
Cy3B maleimide: A brighter and more stable variant of Cy3, used in applications requiring higher sensitivity.
Sulfo-Cyanine3 maleimide: A water-soluble version of Cy3 maleimide, offering improved solubility and reduced background fluorescence.
Uniqueness: Cy3 maleimide (chloride) is unique due to its bright orange fluorescence, stability across a wide pH range, and high specificity for thiol groups. These properties make it an ideal choice for various labeling and imaging applications, providing researchers with a reliable and versatile tool for their studies .
Eigenschaften
Molekularformel |
C36H43ClN4O3 |
|---|---|
Molekulargewicht |
615.2 g/mol |
IUPAC-Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H |
InChI-Schlüssel |
WONAOVDQEMKIMH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


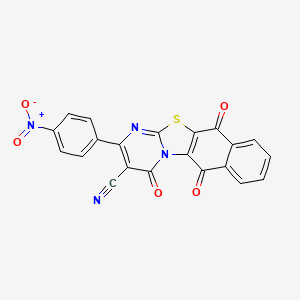
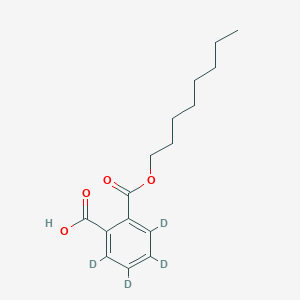
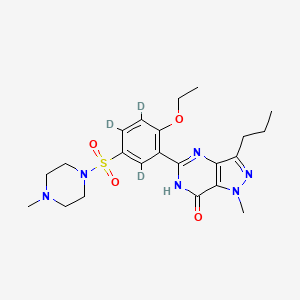
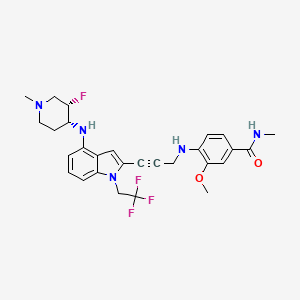

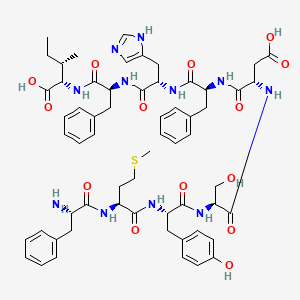
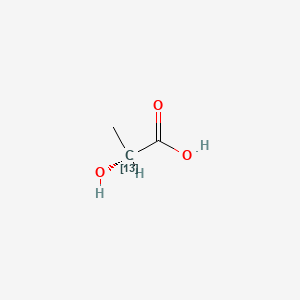
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
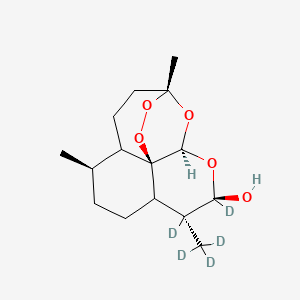
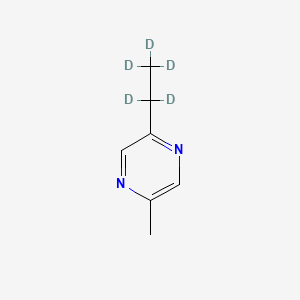
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
